Ethyl 3,5-dimethoxy-4-methylbenzoate CAS 1146296-15-2 chemical properties
Ethyl 3,5-dimethoxy-4-methylbenzoate CAS 1146296-15-2 chemical properties
An In-Depth Technical Guide to the Chemical Properties of Ethyl 3,5-dimethoxy-4-methylbenzoate (CAS 1146296-15-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and predicted spectroscopic profile of Ethyl 3,5-dimethoxy-4-methylbenzoate. As a substituted aromatic ester, this compound represents a potentially valuable building block in medicinal chemistry and materials science. This document synthesizes available data on the target molecule and its close structural analogs to provide a robust resource for laboratory professionals.
Part 1: Core Physicochemical Properties
Ethyl 3,5-dimethoxy-4-methylbenzoate is a polysubstituted benzene derivative featuring an ethyl ester and two methoxy groups. These functional groups dictate its solubility, reactivity, and spectroscopic characteristics. The core identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1146296-15-2 | [1] |
| Molecular Formula | C₁₂H₁₆O₄ | [1] |
| Molecular Weight | 224.26 g/mol | [1] |
| IUPAC Name | Ethyl 3,5-dimethoxy-4-methylbenzoate | - |
| InChI Key | CDUBXHQKWFDMED-UHFFFAOYSA-N | [1] |
| Purity (Typical) | ≥95% | [1] |
| Appearance | (Predicted) White to off-white solid or colorless oil | - |
Part 2: Synthesis and Reactivity
While specific literature detailing the synthesis of Ethyl 3,5-dimethoxy-4-methylbenzoate is scarce, a highly plausible and efficient route can be designed based on well-established organic chemistry principles. The most logical approach is a two-step process involving the preparation of the carboxylic acid precursor followed by Fischer esterification.
Caption: Plausible two-step synthetic pathway to the target compound.
Experimental Protocol: Fischer Esterification of 3,5-dimethoxy-4-methylbenzoic acid
This protocol describes the conversion of the carboxylic acid precursor to the final ethyl ester product. The procedure is based on standard methods for Fischer esterification, such as those used for analogous benzoate esters.[2]
Causality and Self-Validation: This protocol incorporates an excess of ethanol to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. The use of a strong acid catalyst (H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. The workup procedure is designed to remove the acid catalyst and unreacted starting material, with the final purification step (distillation or chromatography) ensuring the isolation of the pure ester.
Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-dimethoxy-4-methylbenzoic acid (1.0 eq) with absolute ethanol (10-20 eq). The ethanol serves as both a reagent and the solvent.
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Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition is exothermic and should be done slowly.
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Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
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Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid. Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
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Washing: Wash the combined organic layers sequentially with water and then with brine to remove any remaining inorganic impurities.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure Ethyl 3,5-dimethoxy-4-methylbenzoate.
Part 3: Predicted Spectroscopic Profile
No publicly available experimental spectra for Ethyl 3,5-dimethoxy-4-methylbenzoate were identified. Therefore, the following profile is predicted based on fundamental principles of spectroscopy and analysis of structurally similar compounds.[3][4][5][6][7]
Sources
- 1. Ethyl 3,5-Dimethoxy-4-methylbenzoate | 1146296-15-2 [sigmaaldrich.com]
- 2. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]
- 6. Ethyl 4-methylbenzoate [webbook.nist.gov]
- 7. Ethyl 4-methylbenzoate(94-08-6) 1H NMR [m.chemicalbook.com]
